(E)-3-(furan-2-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide
CAS No.: 1904616-72-3
Cat. No.: VC4227340
Molecular Formula: C16H15N3O3S
Molecular Weight: 329.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1904616-72-3 |
|---|---|
| Molecular Formula | C16H15N3O3S |
| Molecular Weight | 329.37 |
| IUPAC Name | (E)-3-(furan-2-yl)-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]prop-2-enamide |
| Standard InChI | InChI=1S/C16H15N3O3S/c1-11-18-15-13(6-10-23-15)16(21)19(11)8-7-17-14(20)5-4-12-3-2-9-22-12/h2-6,9-10H,7-8H2,1H3,(H,17,20)/b5-4+ |
| Standard InChI Key | ONWMDNKICQMFSL-SNAWJCMRSA-N |
| SMILES | CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C=CC3=CC=CO3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound integrates three key moieties:
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Thieno[2,3-d]pyrimidin-4-one core: A bicyclic system with a sulfur atom and pyrimidine ring, contributing to planar geometry and hydrogen-bonding capacity .
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Furan-2-yl group: A five-membered oxygen-containing heterocycle that enhances solubility and participates in π-π stacking .
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Acrylamide linker: Provides rigidity and enables covalent interactions with biological targets (e.g., cysteine residues in kinases) .
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₆H₁₅N₃O₃S | |
| Molecular weight | 329.37 g/mol | |
| IUPAC name | (E)-3-(furan-2-yl)-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]prop-2-enamide | |
| SMILES | CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C=CC3=CC=CO3 |
Synthesis and Optimization
Key Synthetic Steps
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Thieno[2,3-d]pyrimidin-4-one Formation:
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Ethylenediamine Substitution:
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Nucleophilic substitution at C3 using ethylenediamine in DMF (80°C, 4 h).
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Catalyzed by K₂CO₃ to enhance reactivity.
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Acrylamide Coupling:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Formamide, 120°C, 6 h | 72% | 98.5% |
| 2 | Ethylenediamine, K₂CO₃, DMF | 65% | 97.8% |
| 3 | Acryloyl chloride, THF, 0°C | 58% | 99.1% |
Biological Activity and Mechanisms
Antiproliferative Effects
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